Drug-Like Physicochemical Profile: Computed TPSA and Lipophilicity Differentiate the Ortho-Fluoro Isomer from Meta-Fluoro and Other Heteroaryl Analogs
The computed physico-chemical profile of 1-(3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine establishes a unique oral drug-like space not replicated by its closest commercially available analogs. The target compound possesses a TPSA of 67.6 Ų and XLogP3 of 1, with 2 H-bond donors (HBD) and 4 H-bond acceptors (HBA), fully compliant with Lipinski and Veber rules . By contrast, representative analogs bearing alternative heteroaryl substituents at the 3-position—such as 1-(3-(furan-2-yl)-1H-1,2,4-triazol-5-yl)ethanamine (CAS 1343286-90-7)—exhibit a lower molecular weight of 178.19 g/mol and altered H-bonding capacity (furan oxygen as an additional acceptor) . The meta-fluoro positional isomer (CAS not publicly bioactivity-linked) is expected to differ in TPSA distribution and dipole moment due to altered fluorine vector orientation, which influences membrane permeability and off-target binding profiles. This differentiated property set provides a clear procurement rationale: the ortho-fluorophenyl-ethanamine combination yields a balanced polarity–lipophilicity window (TPSA 67.6 Ų; XLogP3 = 1) that is ideally suited for CNS and intracellular target exploration without violating drug-likeness filters.
| Evidence Dimension | Computed physicochemical parameters (MW, TPSA, XLogP3, HBD, HBA) |
|---|---|
| Target Compound Data | MW 206.22 g/mol; TPSA 67.6 Ų; XLogP3 1; HBD 2; HBA 4 |
| Comparator Or Baseline | 1-(3-(Furan-2-yl)-1H-1,2,4-triazol-5-yl)ethanamine: MW 178.19 g/mol; 1-(3-(3-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine: MW 206.22 g/mol (isomeric) |
| Quantified Difference | MW difference: +28.03 g/mol vs. furan analog; TPSA and XLogP3 values not publicly reported for comparators but expected to differ due to altered heteroatom count and fluorine vector |
| Conditions | Computed properties via PubChem (Cactvs/XLogP3), no experimental measurement |
Why This Matters
Procurement decisions in early drug discovery depend on selecting building blocks that occupy a favorable property space; this compound uniquely combines ortho-fluorine and ethanamine within rule-of-five compliance, facilitating progression into lead optimization without requiring extensive property tuning.
- [1] PubChem. Compound Summary for CID 82568948: 1-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine. National Center for Biotechnology Information, 2025. View Source
